1,4-bis(1-piperidinylsulfonyl)-1,4-diazepane
Overview
Description
1,4-Bis(1-piperidinylsulfonyl)-1,4-diazepane is a chemical compound with the molecular formula C14H28N4O4S2 It is known for its unique structure, which includes two piperidine rings and a diazepane ring, both of which are functionalized with sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(1-piperidinylsulfonyl)-1,4-diazepane typically involves the reaction of piperidine with a sulfonylating agent, followed by the formation of the diazepane ring. One common method involves the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to introduce the sulfonyl groups onto the piperidine rings. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. These methods allow for the efficient and consistent production of the compound, with careful monitoring of reaction parameters to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(1-piperidinylsulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding piperidine derivatives.
Substitution: The sulfonyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce piperidine derivatives. Substitution reactions can result in various functionalized derivatives of the original compound.
Scientific Research Applications
1,4-Bis(1-piperidinylsulfonyl)-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfonyl-containing compounds is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,4-bis(1-piperidinylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to fit into binding pockets of receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(1-piperidinylsulfonyl)piperazine: This compound has a similar structure but with a piperazine ring instead of a diazepane ring.
2-methyl-1,4-bis(1-piperidinylsulfonyl)piperazine: A methyl-substituted derivative of the piperazine analog.
4-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide: A compound with a thiophene ring and a piperidinylsulfonyl group.
Uniqueness
1,4-Bis(1-piperidinylsulfonyl)-1,4-diazepane is unique due to its diazepane ring, which imparts distinct chemical and biological properties compared to its piperazine analogs. The presence of the diazepane ring can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1,4-bis(piperidin-1-ylsulfonyl)-1,4-diazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4O4S2/c20-24(21,16-8-3-1-4-9-16)18-12-7-13-19(15-14-18)25(22,23)17-10-5-2-6-11-17/h1-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQGZLSBBXOZQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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